Palmitoyllysylvalyldiaminobutyric acid trifluoroacetate
Overview
Description
Palmitoyllysylvalyldiaminobutyric acid trifluoroacetate is a synthetic compound that has garnered attention in scientific research due to its potential therapeutic applications. It is characterized by its complex molecular structure, which includes a palmitoyl group, lysine, valine, and diaminobutyric acid, along with a trifluoroacetate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of palmitoyllysylvalyldiaminobutyric acid trifluoroacetate involves multiple steps, starting with the preparation of individual amino acid derivatives. The palmitoyl group is typically introduced through an acylation reaction with palmitic acid. The lysine, valine, and diaminobutyric acid are then sequentially coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. Reaction conditions are carefully monitored to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Palmitoyllysylvalyldiaminobutyric acid trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoroacetate moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the replacement of the trifluoroacetate group with other functional groups .
Scientific Research Applications
Palmitoyllysylvalyldiaminobutyric acid trifluoroacetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: The compound is investigated for its potential role in cell signaling and protein interactions.
Medicine: Research focuses on its therapeutic potential, particularly in skin care and wound healing.
Industry: It is utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of palmitoyllysylvalyldiaminobutyric acid trifluoroacetate involves its interaction with specific molecular targets and pathways. The palmitoyl group enhances the compound’s lipophilicity, facilitating its incorporation into cell membranes. The lysine and valine residues play a role in binding to target proteins, while the diaminobutyric acid and trifluoroacetate moieties contribute to the compound’s stability and reactivity. These interactions modulate various cellular processes, including signal transduction and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Palmitoyl dipeptide-5 diaminobutyric acid: Similar in structure but lacks the trifluoroacetate moiety.
Palmitoyl tripeptide-1: Contains a palmitoyl group and three amino acids but differs in sequence and functional groups.
Palmitoyl hexapeptide-12: A longer peptide with different amino acid composition.
Uniqueness
Palmitoyllysylvalyldiaminobutyric acid trifluoroacetate is unique due to its specific combination of amino acids and the presence of the trifluoroacetate moiety. This unique structure imparts distinct physicochemical properties, such as enhanced stability and specific reactivity, making it valuable for various research applications .
Properties
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]butanoic acid;2,2,2-trifluoroacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H61N5O5.2C2HF3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27(37)34-25(19-17-18-22-32)29(38)36-28(24(2)3)30(39)35-26(21-23-33)31(40)41;2*3-2(4,5)1(6)7/h24-26,28H,4-23,32-33H2,1-3H3,(H,34,37)(H,35,39)(H,36,38)(H,40,41);2*(H,6,7)/t25-,26-,28-;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGGXQRQSFPREL-OVRRWYLESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H63F6N5O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
811.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
794590-34-4 | |
Record name | Palmitoyllysylvalyldiaminobutyric acid trifluoroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0794590344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PALMITOYLLYSYLVALYLDIAMINOBUTYRIC ACID TRIFLUOROACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79390Q4BYV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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